molecular formula C19H15N3OS2 B2434980 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide CAS No. 338401-60-8

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide

Cat. No.: B2434980
CAS No.: 338401-60-8
M. Wt: 365.47
InChI Key: OEMQLTMHMGLEAJ-UHFFFAOYSA-N
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Description

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a sulfide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of Thiazole and Oxadiazole Rings: The thiazole and oxadiazole rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Introduction of the Methyl Sulfide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, sulfonic acids, halogenated aromatics.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit significant biological activities, such as antimicrobial, antifungal, or anticancer properties. The thiazole and oxadiazole rings are known for their bioactivity, and their combination in a single molecule could lead to novel therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure could impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and oxadiazole rings could facilitate binding to specific molecular targets, while the sulfide group could participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-1,3-thiazole: Shares the thiazole ring but lacks the oxadiazole and sulfide groups.

    1,3,4-Oxadiazole Derivatives: Contain the oxadiazole ring but differ in other substituents.

    Thioethers: Compounds with a sulfide group but different heterocyclic structures.

Uniqueness

What sets 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide apart is the combination of the thiazole and oxadiazole rings with a sulfide group. This unique structure allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-24-19-22-21-16(23-19)12-15-17(13-8-4-2-5-9-13)20-18(25-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMQLTMHMGLEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)CC2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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